2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
The compound 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one is a heterocyclic organic molecule featuring a 1,2,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 3 and a sulfanyl-ethanone-pyrrolidine moiety at position 3. The 1,2,4-thiadiazole ring is a sulfur- and nitrogen-containing heterocycle known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-20-12-6-4-11(5-7-12)14-16-15(22-17-14)21-10-13(19)18-8-2-3-9-18/h4-7H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYUYBMTEZOHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.
Attachment of the Pyrrolidine Moiety: The final step involves the coupling of the thiadiazole derivative with a pyrrolidine derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. Core Heterocycle Variations
3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine (from ): Structural Difference: Replaces the 1,2,4-thiadiazole core with a 1,2,5-thiadiazole ring and substitutes the pyrrolidine-ethanone group with a pyridine ring. The pyridine group could enhance π-π stacking interactions compared to the pyrrolidine moiety.
3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide (): Structural Difference: Features a hexyloxy chain and a methylpyridinium cation. Functional Impact: The cationic pyridinium group increases hydrophilicity, while the hexyloxy chain may improve membrane permeability. This contrasts with the neutral pyrrolidine-ethanone group in the target compound.
B. Substituent-Based Comparisons
4-Methoxyphenyl vs. Other Aromatic Groups :
- The nitro group (electron-withdrawing) vs. methoxy (electron-donating) alters electronic density on the aromatic ring, impacting charge transfer interactions in biological targets.
Pyrrolidine vs. Piperidine Derivatives :
- Piperazine and pyrrolidine differ in ring size (6-membered vs. 5-membered), affecting conformational flexibility and hydrogen-bonding capacity. Pyrrolidine’s smaller ring may enhance steric hindrance.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Key Substituents | Electronic Effects | Potential Applications |
|---|---|---|---|---|
| Target Compound | 1,2,4-Thiadiazole | 4-Methoxyphenyl, Pyrrolidine | Electron-donating (OCH₃) | Antimicrobial, Anticancer |
| 3-(4-Chloro-1,2,5-thiadiazol-3-yl)pyridine | 1,2,5-Thiadiazole | Chlorophenyl, Pyridine | Electron-withdrawing (Cl) | Agrochemicals |
| 3-(4-Hexyloxy-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide | 1,2,5-Thiadiazole | Hexyloxy, Methylpyridinium | Cationic (enhanced solubility) | Ionic liquid applications |
| 4-Nitrophenyl thiazol-5-ylmethyl carbonate hydrochloride | Thiazole | Nitrophenyl, Carbonate | Strongly electron-withdrawing | Prodrug formulations |
Research Findings and Limitations
- Crystallographic Data: Programs like SHELX () and ORTEP-3 () are critical for resolving the 3D structures of such compounds.
- Synthetic Challenges: The sulfanyl-ethanone linkage in the target compound may introduce steric hindrance during synthesis, unlike simpler derivatives like 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine.
- Biological Data Gap : While 1,2,4-triazole-thiones () show activity, the biological profile of the target compound remains unvalidated in the provided sources.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
